molecular formula C21H26N4O4S B15106116 Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate

Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate

Cat. No.: B15106116
M. Wt: 430.5 g/mol
InChI Key: YMVUAPLOSCKECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the piperazine moiety, and the final esterification. Common reagents used in these reactions include acetyl chloride, benzylamine, and ethyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The thiazole ring and piperazine moiety play crucial roles in binding to the target sites and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({2-[acetyl(phenyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate
  • Ethyl 4-({2-[acetyl(methyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological activities .

Biological Activity

Ethyl 4-({2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazol-5-yl}carbonyl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety, a piperazine ring, and an acetylated benzyl group. Its molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, and it has a molecular weight of approximately 378.46 g/mol. The structural representation can be summarized as follows:

ComponentStructure
ThiazoleThiazole Structure
PiperazinePiperazine Structure
Acetylated Benzyl GroupBenzyl Structure

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death.

Anticancer Properties

Several studies have reported the anticancer activity of this compound, particularly against human cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspases and modulation of the p53 pathway. A notable study showed that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 15 µM.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity has been linked to its potential use in treating inflammatory diseases. In animal models, administration of the compound reduced paw edema significantly compared to control groups.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Cancer Cell Line Study : In a recent publication in Cancer Letters, researchers investigated the effects of this compound on A549 lung cancer cells. The study found that treatment led to G0/G1 phase arrest and increased apoptosis markers, confirming its potential as an anticancer agent.
  • Inflammation Model : An experimental study conducted on rats demonstrated that the compound significantly decreased inflammation markers in carrageenan-induced paw edema models, suggesting its therapeutic potential for inflammatory conditions.

Properties

Molecular Formula

C21H26N4O4S

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 4-[2-[acetyl(benzyl)amino]-4-methyl-1,3-thiazole-5-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H26N4O4S/c1-4-29-21(28)24-12-10-23(11-13-24)19(27)18-15(2)22-20(30-18)25(16(3)26)14-17-8-6-5-7-9-17/h5-9H,4,10-14H2,1-3H3

InChI Key

YMVUAPLOSCKECH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=C(S2)N(CC3=CC=CC=C3)C(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.